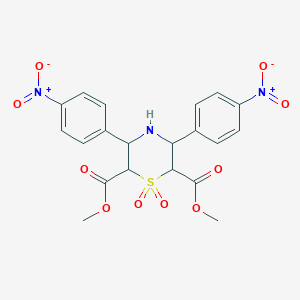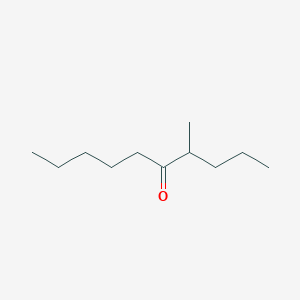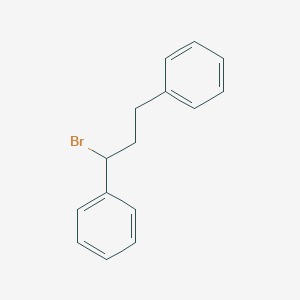
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiomorpholine ring, which is a sulfur-containing heterocycle, and two nitrophenyl groups, which contribute to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of dimethyl 2,6-dibromo-3,5-dicarboxylate with 4-nitroaniline in the presence of a base, followed by cyclization with sulfur-containing reagents to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiomorpholine derivatives.
科学的研究の応用
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide involves its interaction with biological molecules. The nitrophenyl groups can interact with proteins and enzymes, potentially inhibiting their function. The thiomorpholine ring may also play a role in binding to specific molecular targets, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
Dimethyl 3,5-bis(4-aminophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide: Similar structure but with amino groups instead of nitro groups.
Dimethyl 3,5-bis(4-chlorophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide: Contains chlorophenyl groups instead of nitrophenyl groups.
Uniqueness
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide is unique due to the presence of nitrophenyl groups, which contribute to its reactivity and potential biological activity. The combination of the thiomorpholine ring and nitrophenyl groups makes it a valuable compound for various scientific applications.
特性
分子式 |
C20H19N3O10S |
|---|---|
分子量 |
493.4 g/mol |
IUPAC名 |
dimethyl 3,5-bis(4-nitrophenyl)-1,1-dioxo-1,4-thiazinane-2,6-dicarboxylate |
InChI |
InChI=1S/C20H19N3O10S/c1-32-19(24)17-15(11-3-7-13(8-4-11)22(26)27)21-16(18(20(25)33-2)34(17,30)31)12-5-9-14(10-6-12)23(28)29/h3-10,15-18,21H,1-2H3 |
InChIキー |
XFDBQRPYNNBGRW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964727.png)



![2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11964757.png)
![Methyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964758.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11964764.png)
![4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol](/img/structure/B11964772.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964786.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964791.png)
![isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964793.png)

